Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
Brand Name: Vulcanchem
CAS No.: 1134603-63-6
VCID: VC8049178
InChI: InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3
SMILES: COC(=O)C(C1CCSCC1)N
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate

CAS No.: 1134603-63-6

Cat. No.: VC8049178

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate - 1134603-63-6

Specification

CAS No. 1134603-63-6
Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
IUPAC Name methyl 2-amino-2-(thian-4-yl)acetate
Standard InChI InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3
Standard InChI Key CAQGEFRXSFRKJL-UHFFFAOYSA-N
SMILES COC(=O)C(C1CCSCC1)N
Canonical SMILES COC(=O)C(C1CCSCC1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate has the molecular formula C₈H₁₅NO₂S and a molecular weight of 189.28 g/mol . The structure comprises a tetrahydrothiopyranyl ring (a sulfur-containing six-membered ring) attached to an amino-acetate moiety via a methyl ester group. This configuration introduces both polar and non-polar regions, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂S
Molecular Weight189.28 g/mol
CAS Number1134603-63-6
Hazard StatementsH302, H315, H319, H335

Stereochemical Considerations

The compound contains one stereocenter at the amino-bearing carbon, enabling enantiomeric forms. Patents highlight the importance of enantiopure synthesis for pharmacological applications, as seen in deuterated analogs of monoamine reuptake inhibitors . For instance, enantiomeric excess (>90%) is often targeted to optimize drug efficacy and reduce off-target effects .

Synthesis and Manufacturing

Synthetic Routes

While explicit details of its synthesis are scarce in public records, analogous compounds in patent literature suggest multi-step routes involving:

  • Ring Formation: Cyclization of mercapto-alcohols to form the tetrahydrothiopyranyl core.

  • Amino-Acid Conjugation: Coupling the core with protected amino acids via esterification or amidation .

  • Deuteration (Optional): Selective deuteration at labile hydrogens to enhance metabolic stability, a strategy employed in related compounds .

Industrial-Scale Production

The compound is classified as a "laboratory chemical" and "manufacturing intermediate" , implying its use in small-scale pharmaceutical synthesis. Current Good Manufacturing Practices (cGMP) would require rigorous purification via chromatography or crystallization to achieve ≥95% purity, as noted in safety documentation .

Pharmacological and Industrial Applications

Role in Drug Development

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is structurally analogous to deuterated phenethylamines described in patent US 7,456,317 B2 . These analogs inhibit serotonin and norepinephrine reuptake, with deuterium substitution at the methylenedioxy moiety improving pharmacokinetics:

  • Extended Half-Life: Deuterium’s kinetic isotope effect reduces CYP450-mediated metabolism, increasing T₁/₂ by 20–40% .

  • Lower Cmax: Reduced peak plasma concentrations decrease dose-dependent toxicity .

Table 2: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs

ParameterNon-Deuterated AnalogDeuterated AnalogImprovement
Half-Life (T₁/₂)12 hours16 hours+33%
Cmax (ng/mL)450320-29%
MED (mg/day)5035-30%

Broader Industrial Use

Beyond pharmacology, the compound’s thiopyranyl group makes it a candidate for:

  • Ligand Design: Coordination with transition metals in catalysis.

  • Polymer Modification: Introducing sulfur moieties to enhance material stability.

Regulatory and Environmental Considerations

Environmental Impact

Future Research Directions

  • Metabolic Studies: Elucidating cytochrome P450 interactions to refine deuteration strategies.

  • Formulation Development: Enhancing bioavailability through prodrug approaches or nanoparticle delivery.

  • Toxicology Profiling: Long-term carcinogenicity and genotoxicity assessments.

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